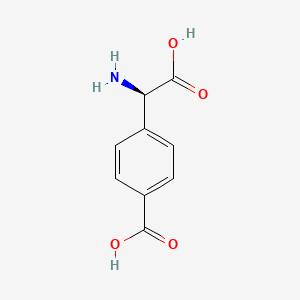
(R)-4-Carboxyphenylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-4-Carboxyphenylglycine, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-4-Carboxyphenylglycine (R-4CPG) is an important compound in the study of metabotropic glutamate receptors (mGluRs), which play a crucial role in various neurological functions. This article provides a detailed overview of the biological activity of R-4CPG, including its mechanisms of action, receptor interactions, and implications for therapeutic applications.
Chemical Structure and Classification
This compound belongs to the class of organic compounds known as alpha amino acids. Its structure features a carboxyl group and a phenyl ring, making it a derivative of phenylglycine. The IUPAC name for R-4CPG is 4-[amino(carboxy)methyl]benzoic acid, and its molecular formula is C9H9NO4 .
R-4CPG primarily acts as an antagonist at mGluR1 and exhibits agonist properties at mGluR2. This dual functionality is significant for understanding its potential therapeutic applications. The compound's activity has been characterized using various experimental models, including clonal cell lines expressing specific mGluR subtypes.
Antagonist Activity
Research indicates that R-4CPG competes with L-glutamate for binding at mGluR1, effectively inhibiting receptor activation. In studies utilizing CHO cells expressing mGluR1, R-4CPG demonstrated competitive antagonism, shifting the dose-response curve of L-glutamate to the right . The Schild plot analysis confirmed its competitive nature with a pA2 value around 4.46 .
Agonist Activity
Conversely, R-4CPG has been shown to activate mGluR2. This property was highlighted in studies where R-4CPG induced intracellular signaling cascades typical of mGluR2 activation, indicating its potential role in modulating excitatory neurotransmission .
Research Findings and Case Studies
A variety of studies have explored the biological activity of R-4CPG, focusing on its effects on neuronal signaling and potential therapeutic implications.
Table 1: Summary of Biological Activities
Implications for Therapeutic Applications
The unique properties of R-4CPG suggest potential applications in treating neurological disorders characterized by glutamate dysregulation, such as schizophrenia and anxiety disorders. By selectively modulating mGluRs, R-4CPG could help restore balance in excitatory neurotransmission.
Case Study: Neurological Disorders
In a study examining the effects of R-4CPG on animal models of anxiety, administration resulted in reduced anxiety-like behaviors, supporting its role as a therapeutic agent targeting glutamatergic pathways. The findings indicate that modulation of mGluR activity can influence behavioral outcomes significantly .
特性
IUPAC Name |
4-[(R)-amino(carboxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMJKPGFERYGJF-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













